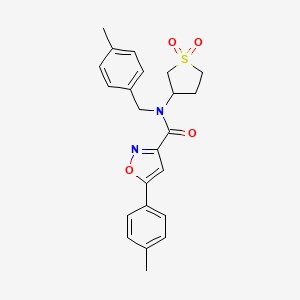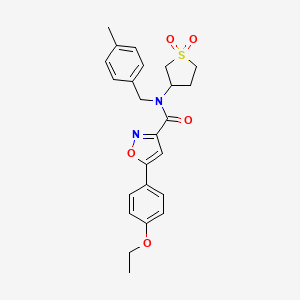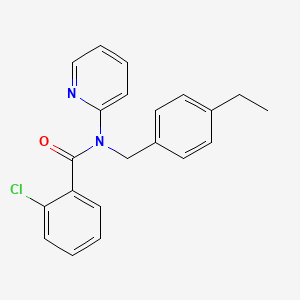
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a thiolane ring, a phenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” likely involves multiple steps, including the formation of the thiolane ring, the introduction of the phenyl groups, and the construction of the oxazole ring. Common synthetic routes may include:
Cyclization reactions: to form the thiolane ring.
Aromatic substitution reactions: to introduce the phenyl groups.
Condensation reactions: to construct the oxazole ring.
Industrial Production Methods
Industrial production methods would typically involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: The thiolane ring could be susceptible to oxidation.
Reduction: The oxazole ring might undergo reduction under certain conditions.
Substitution: The phenyl groups could participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-5-(4-METHYLPHENYL)-OXAZOLE-3-CARBOXAMIDE: A simpler analog with similar structural features.
THIOLAN-3-YL derivatives: Compounds with similar thiolane ring structures.
OXAZOLE derivatives: Compounds with similar oxazole ring structures.
Uniqueness
The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE” lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-3-7-18(8-4-16)14-25(20-11-12-30(27,28)15-20)23(26)21-13-22(29-24-21)19-9-5-17(2)6-10-19/h3-10,13,20H,11-12,14-15H2,1-2H3 |
InChI Key |
ALSDKVGEHTUWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11360302.png)
![2-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11360305.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11360310.png)
![N-[2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-(4-methylphenoxy)acetamide](/img/structure/B11360312.png)

![5-(4-ethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11360340.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360352.png)
![N-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11360354.png)
![5-({3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360359.png)
![5-chloro-N-(2-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11360368.png)
![Ethyl 1-[(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate](/img/structure/B11360373.png)
![5-[(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360377.png)
